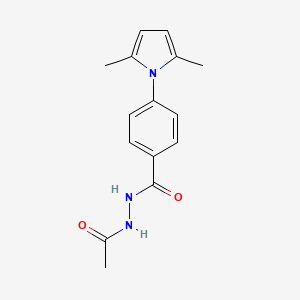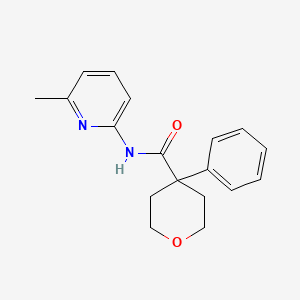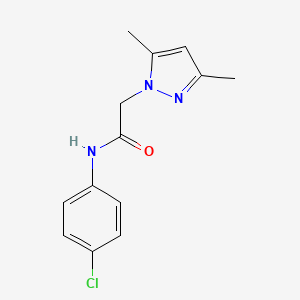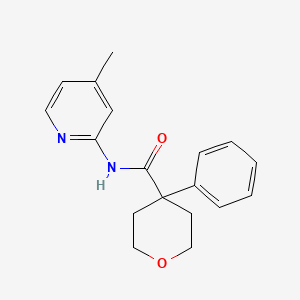
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MP-4-OC, is a chemical compound that belongs to the class of oxadiazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. MP-4-OC is a potent inhibitor of various enzymes, including phosphodiesterases and cyclic nucleotide phosphodiesterases, which play important roles in many physiological processes.
Mécanisme D'action
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide exerts its inhibitory effects on enzymes by binding to their active sites and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have selectivity for certain types of phosphodiesterases and cyclic nucleotide phosphodiesterases, which makes it a useful tool compound for studying the specific roles of these enzymes.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, which can lead to the activation of downstream signaling pathways. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its inhibitory effects on cyclic nucleotide phosphodiesterases. Additionally, N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been shown to have neuroprotective effects, which may be due to its ability to increase intracellular levels of cyclic nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide in lab experiments is its potent inhibitory effects on enzymes. This makes it a useful tool compound for studying the specific roles of these enzymes in various physiological processes. Another advantage is its selectivity for certain types of enzymes, which allows for more specific studies. However, one limitation is that N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide may not be suitable for in vivo studies, as it may have poor pharmacokinetic properties.
Orientations Futures
There are many future directions for the study of N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as inflammation and neurodegenerative disorders. Another direction is to study its selectivity for certain types of enzymes and to develop more selective inhibitors. Additionally, future studies could focus on improving its pharmacokinetic properties for in vivo studies.
Méthodes De Synthèse
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-methyl-2-nitropyridine, which is then converted into 4-methylpyridin-2-amine through reduction. The second step involves the synthesis of 4-phenyloxan-4-carboxylic acid, which is then coupled with 4-methylpyridin-2-amine to form N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterases and cyclic nucleotide phosphodiesterases. These enzymes play important roles in many physiological processes, such as cell signaling, neurotransmission, and immune response. N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been used as a tool compound to study the biochemical and physiological effects of these enzymes and their inhibitors.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-10-19-16(13-14)20-17(21)18(8-11-22-12-9-18)15-5-3-2-4-6-15/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCUWNIZTZRMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)
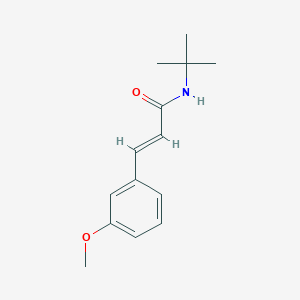

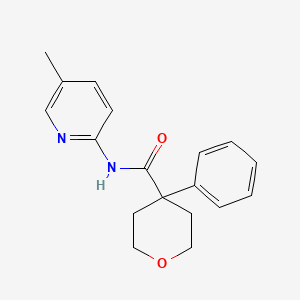
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
